molecular formula C6H15CuIO3P B1624825 Copper(I) iodide-triethyl phosphite CAS No. 51717-23-8

Copper(I) iodide-triethyl phosphite

Cat. No.: B1624825
CAS No.: 51717-23-8
M. Wt: 356.61 g/mol
InChI Key: IVPQRWLSGJFSTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(I) iodide-triethyl phosphite is an organometallic compound with the empirical formula C6H16CuIO3P. It is known for its utility as a catalyst in various chemical reactions due to its ability to form stable complexes with metals in low oxidation states . This compound is particularly valued in organic synthesis and industrial applications for its efficiency and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(I) iodide-triethyl phosphite can be synthesized by reacting copper(I) iodide with triethyl phosphite. The reaction typically occurs under mild conditions, often at room temperature, and does not require the presence of a solvent. The reaction can be represented as follows:

CuI+P(OEt)3CuI.P(OEt)3\text{CuI} + \text{P(OEt)}_3 \rightarrow \text{CuI.P(OEt)}_3 CuI+P(OEt)3​→CuI.P(OEt)3​

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Copper(I) iodide-triethyl phosphite is involved in various types of chemical reactions, including:

    Oxidation: It can undergo oxidation reactions where the copper(I) is oxidized to copper(II).

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It participates in substitution reactions where ligands in the complex are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .

Scientific Research Applications

Copper(I) iodide-triethyl phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which copper(I) iodide-triethyl phosphite exerts its effects involves the formation of stable complexes with metals in low oxidation states. These complexes facilitate various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Copper(I) thiophene-2-carboxylate
  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate
  • Bromotris(triphenylphosphine)copper(I)

Comparison: Copper(I) iodide-triethyl phosphite is unique in its ability to form stable complexes with metals in low oxidation states, making it particularly effective as a catalyst. Compared to similar compounds, it offers higher stability and efficiency in certain reactions, which makes it a preferred choice in both research and industrial applications .

Properties

IUPAC Name

iodocopper;triethyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P.Cu.HI/c1-4-7-10(8-5-2)9-6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPQRWLSGJFSTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OCC)OCC.[Cu]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15CuIO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472550
Record name Copper(I) iodide-triethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51717-23-8
Record name Copper(I) iodide-triethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodo(triethyl phosphite)copper(I)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(I) iodide-triethyl phosphite
Reactant of Route 2
Reactant of Route 2
Copper(I) iodide-triethyl phosphite
Reactant of Route 3
Reactant of Route 3
Copper(I) iodide-triethyl phosphite
Reactant of Route 4
Reactant of Route 4
Copper(I) iodide-triethyl phosphite
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Copper(I) iodide-triethyl phosphite
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Copper(I) iodide-triethyl phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.